(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone
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Description
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone is a useful research compound. Its molecular formula is C17H17N9O and its molecular weight is 363.385. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase, and the progression through S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the activation of CDK2, the compound disrupts the normal transition from G1 to S phase and the progression through S phase. This leads to cell cycle arrest, preventing the cell from dividing and proliferating .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Biochemical Analysis
Biochemical Properties
The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone has been found to interact with Cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound exhibits inhibitory activity against CDK2, suggesting that it may play a role in modulating cell cycle progression .
Cellular Effects
In cellular assays, this compound has demonstrated cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal function of CDK2, thereby affecting cell cycle progression and potentially leading to cell death .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound exhibits potent cytotoxic activities against various cell lines .
Metabolic Pathways
Given its interaction with CDK2, it is likely that the compound may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it is possible that the compound may localize to regions of the cell where CDK2 is present .
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9O/c1-12-21-22-16-15(19-4-6-25(12)16)23-7-9-24(10-8-23)17(27)13-11-20-26-5-2-3-18-14(13)26/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQKXJRIEFWFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.